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Compound of Interest

Compound Name:
(2-Methoxy-4-

methylphenyl)boronic acid

Cat. No.: B173870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Methoxy-4-
methylphenyl)boronic acid, a valuable building block in organic synthesis and medicinal

chemistry. This document details its structural characterization through Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: Experimental spectral data for (2-Methoxy-4-methylphenyl)boronic acid is not

readily available in public spectral databases. The data presented herein for the target

compound is a combination of predicted values from computational models and data from

closely related structural analogs. This guide provides a robust framework for the

characterization of this compound.

Core Data Presentation
The following sections summarize the predicted and comparative spectral data for (2-Methoxy-
4-methylphenyl)boronic acid.

Predicted Spectral Data for (2-Methoxy-4-
methylphenyl)boronic acid
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 (broad s) broad singlet 2H B(OH)₂

~7.35 d 1H Ar-H

~6.80 d 1H Ar-H

~6.75 s 1H Ar-H

~3.85 s 3H -OCH₃

~2.30 s 3H -CH₃

Solvent: CDCl₃.

Prediction based on

standard chemical

shift values and

substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~160 Ar-C-OCH₃

~142 Ar-C-CH₃

~135 Ar-CH

~125 (broad) Ar-C-B(OH)₂

~120 Ar-CH

~110 Ar-CH

~55.5 -OCH₃

~21.0 -CH₃

Solvent: CDCl₃. Prediction based on standard

chemical shift values and substituent effects.
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Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong
O-H stretch (boronic acid

dimer)

3050-3000 Medium Aromatic C-H stretch

2950-2850 Medium
Aliphatic C-H stretch (-OCH₃, -

CH₃)

~1610, ~1500 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1030 Medium
Symmetric C-O-C stretch (aryl

ether)

Prediction based on typical

functional group absorption

regions.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 167.08740

[M+Na]⁺ 189.06934

[M-H]⁻ 165.07284

[M]⁺ 166.07957

Data sourced from PubChem compound

summary for C₈H₁₁BO₃.[1]
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Experimental Protocols
While specific protocols for (2-Methoxy-4-methylphenyl)boronic acid are not available, the

following are detailed, generalized methodologies for obtaining high-quality spectral data for

arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in the NMR spectroscopy of boronic acids is their propensity to form

cyclic anhydrides (boroxines), which can result in broadened signals. This can often be

mitigated by using a coordinating deuterated solvent like DMSO-d₆ or by conversion to a

boronate ester.

1. Sample Preparation:

Accurately weigh 5-10 mg of the boronic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm or CDCl₃ at δ ~7.26

ppm) is used as an internal standard.

3. ¹³C NMR Acquisition:

Instrument: 100 MHz or higher field NMR spectrometer.
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Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm or CDCl₃ at δ ~77.16 ppm)

is used as an internal standard.

4. Data Processing:

The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.

Processing steps include Fourier transformation, phase correction, baseline correction, and

integration of signals.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid (2-Methoxy-4-methylphenyl)boronic acid powder

directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal. This is often the simplest and quickest method for solid samples.

2. IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

The major absorption peaks are identified and labeled.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile. The initial mobile phase of the liquid chromatography system is

often a good choice.

2. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

LC Separation: Chromatographic separation is performed using a High-Performance Liquid

Chromatography (HPLC) system.

Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer.

Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for

this class of compounds, typically run in positive ion mode.

Mass Range: Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).

3. Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺,

[M+Na]⁺, etc.) and any characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass

and confirm the elemental composition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like (2-Methoxy-4-methylphenyl)boronic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of
(2-Methoxy-4-methylphenyl)boronic acid

Reaction Workup
& Crude Isolation

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation & Data Collation

Structure Confirmation

Click to download full resolution via product page
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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